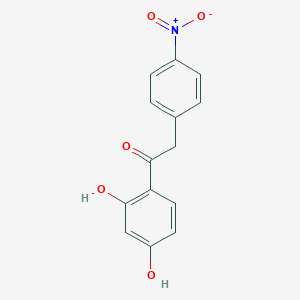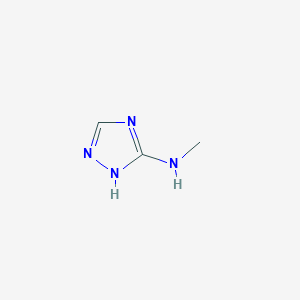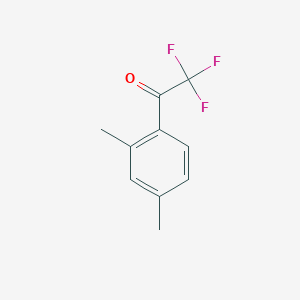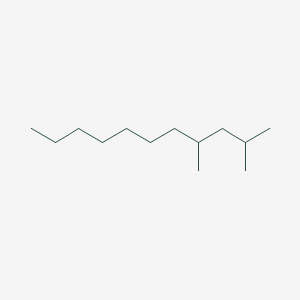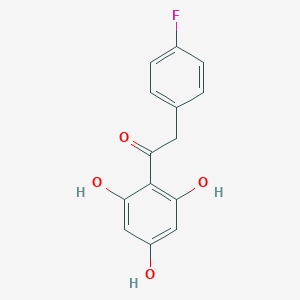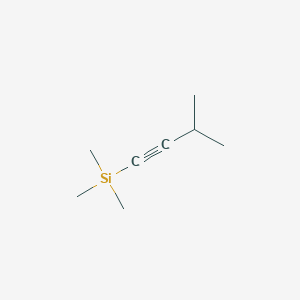
Silane, trimethyl(3-methyl-1-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(3-methyl-1-butynyl)-, also known as TMB-silane, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in various applications, including organic synthesis, materials science, and bioconjugation.
Mechanism of Action
The mechanism of action of Silane, trimethyl(3-methyl-1-butynyl)- is based on its ability to react with a variety of functional groups, including aldehydes, ketones, and carboxylic acids. The reaction proceeds through a nucleophilic addition reaction, which results in the formation of a stable covalent bond between Silane, trimethyl(3-methyl-1-butynyl)- and the functional group. This reaction can be used to modify the surface of nanoparticles or other materials, or to conjugate biomolecules to surfaces or other biomolecules.
Biochemical and Physiological Effects:
Silane, trimethyl(3-methyl-1-butynyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively stable molecule that does not readily decompose under normal physiological conditions. It is also known to be relatively non-toxic, although further studies are needed to fully understand its safety profile.
Advantages and Limitations for Lab Experiments
Silane, trimethyl(3-methyl-1-butynyl)- has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of applications, including organic synthesis, materials science, and bioconjugation. It is also relatively easy to synthesize and can be carried out under mild reaction conditions. However, Silane, trimethyl(3-methyl-1-butynyl)- also has some limitations. It can be difficult to handle due to its sensitivity to moisture, and it can also be expensive to synthesize.
Future Directions
There are several future directions for the use of Silane, trimethyl(3-methyl-1-butynyl)- in scientific research. One area of interest is the development of new synthetic methods for Silane, trimethyl(3-methyl-1-butynyl)- that are more efficient and cost-effective. Another area of interest is the use of Silane, trimethyl(3-methyl-1-butynyl)- in the development of new materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. Finally, Silane, trimethyl(3-methyl-1-butynyl)- could be used in the development of new bioconjugation strategies for the conjugation of biomolecules to surfaces or other biomolecules.
Synthesis Methods
Silane, trimethyl(3-methyl-1-butynyl)- can be synthesized by reacting trimethylsilylacetylene with 3-bromo-3-methyl-1-butene in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, which results in the formation of the Silane, trimethyl(3-methyl-1-butynyl)- molecule. The synthesis method is relatively simple and can be carried out under mild reaction conditions.
Scientific Research Applications
Silane, trimethyl(3-methyl-1-butynyl)- has been widely used in scientific research as a versatile reagent. It can be used in organic synthesis as a building block for the synthesis of complex molecules. Silane, trimethyl(3-methyl-1-butynyl)- can also be used in materials science as a surface modifier for the functionalization of nanoparticles and other materials. In addition, Silane, trimethyl(3-methyl-1-butynyl)- has been used in bioconjugation as a linker for the conjugation of biomolecules to surfaces or other biomolecules.
properties
CAS RN |
18388-07-3 |
|---|---|
Molecular Formula |
C8H16Si |
Molecular Weight |
140.3 g/mol |
IUPAC Name |
trimethyl(3-methylbut-1-ynyl)silane |
InChI |
InChI=1S/C8H16Si/c1-8(2)6-7-9(3,4)5/h8H,1-5H3 |
InChI Key |
IUSKEAGRJCRTEC-UHFFFAOYSA-N |
SMILES |
CC(C)C#C[Si](C)(C)C |
Canonical SMILES |
CC(C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



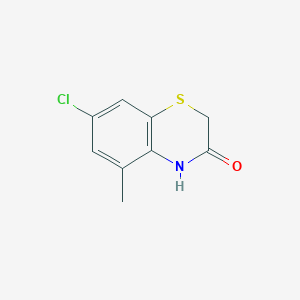
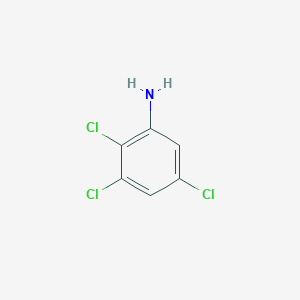
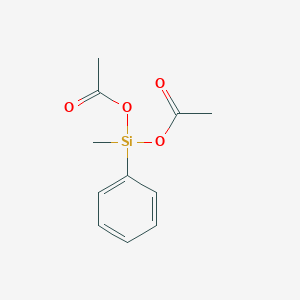

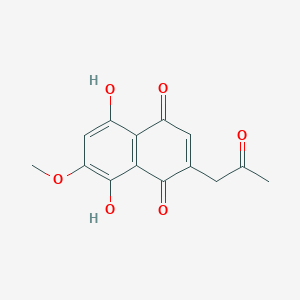
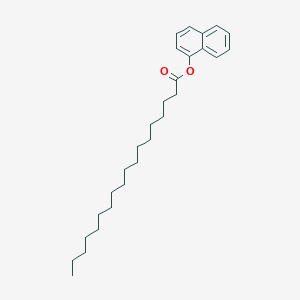
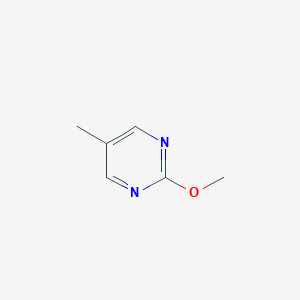
![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

